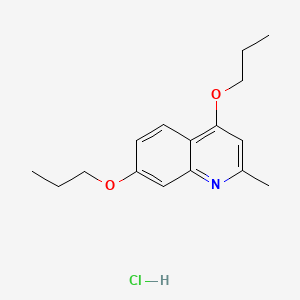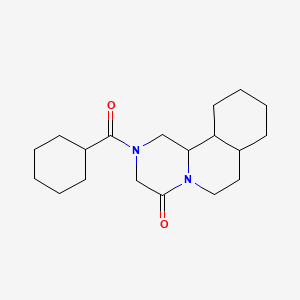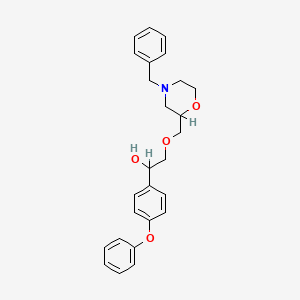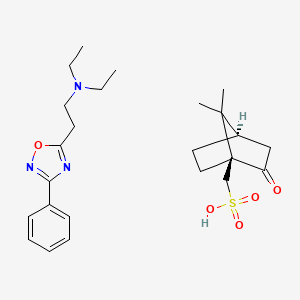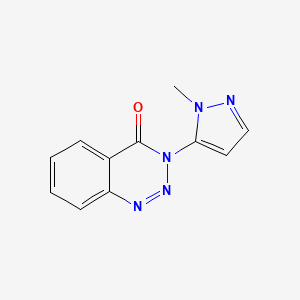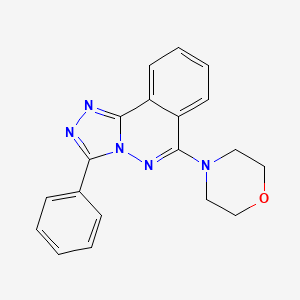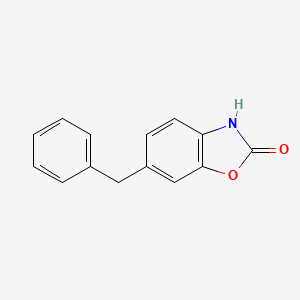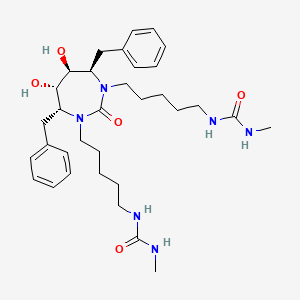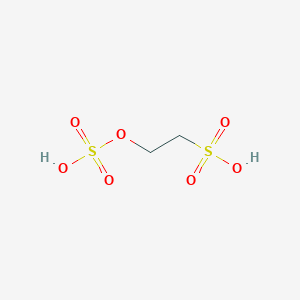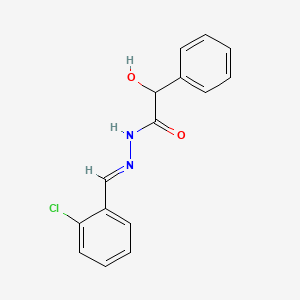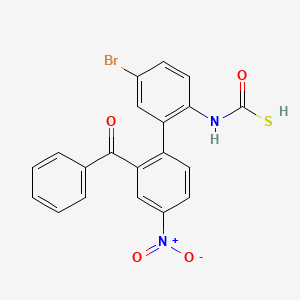
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is a chemical compound with the molecular formula C20H13BrN2O4S and a molecular weight of 457.2972 . This compound is known for its unique structure, which includes a bromophenyl group and a benzoyl-nitrophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves several steps. The synthetic route typically starts with the preparation of the bromophenyl and benzoyl-nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final ester compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester group.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Wirkmechanismus
The mechanism of action of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Carbamothioic acid, (4-chlorophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with a chlorine atom instead of bromine.
Carbamothioic acid, (4-fluorophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with a fluorine atom instead of bromine.
Carbamothioic acid, (4-iodophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with an iodine atom instead of bromine. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to other halogen-substituted analogs.
Eigenschaften
CAS-Nummer |
111044-15-6 |
|---|---|
Molekularformel |
C20H13BrN2O4S |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
[2-(2-benzoyl-4-nitrophenyl)-4-bromophenyl]carbamothioic S-acid |
InChI |
InChI=1S/C20H13BrN2O4S/c21-13-6-9-18(22-20(25)28)16(10-13)15-8-7-14(23(26)27)11-17(15)19(24)12-4-2-1-3-5-12/h1-11H,(H2,22,25,28) |
InChI-Schlüssel |
WXFIJTHWHCQBEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Br)NC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


